Trans-4-(isoquinolin-6-yloxy)cyclohexanamine
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Overview
Description
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine: is a chemical compound with the molecular formula C15H20N2O It is known for its unique structure, which includes an isoquinoline moiety linked to a cyclohexylamine group through an ether bond
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trans-4-(isoquinolin-6-yloxy)cyclohexanamine typically involves the reaction of isoquinoline derivatives with cyclohexylamine under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the isoquinoline, followed by the addition of cyclohexylamine to form the desired product. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions: Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine has a wide range of scientific research applications, including but not limited to:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and other industrial products.
Mechanism of Action
The mechanism of action of Trans-4-(isoquinolin-6-yloxy)cyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Cis-4-(Isoquinolin-6-yloxy)-cyclohexylamine can be compared with other similar compounds, such as:
Trans-4-(Isoquinolin-6-yloxy)-cyclohexylamine: Differing in the spatial arrangement of the isoquinoline and cyclohexylamine groups.
4-(Isoquinolin-6-yloxy)-cyclohexanol: Featuring a hydroxyl group instead of an amine group.
Isoquinolin-6-yloxy-cyclohexane: Lacking the amine group altogether.
Properties
Molecular Formula |
C15H18N2O |
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Molecular Weight |
242.32 g/mol |
IUPAC Name |
4-isoquinolin-6-yloxycyclohexan-1-amine |
InChI |
InChI=1S/C15H18N2O/c16-13-2-5-14(6-3-13)18-15-4-1-12-10-17-8-7-11(12)9-15/h1,4,7-10,13-14H,2-3,5-6,16H2 |
InChI Key |
BTLPMJHXPGCDJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OC2=CC3=C(C=C2)C=NC=C3 |
Origin of Product |
United States |
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